Anti-Platelet Aggregative Activity: 2,5-Dihydrofuran-3-carboxylic Acid Derivatives vs. Positive Control MCI-154
Derivatives of 2,5-dihydrofuran-3-carboxylic acid exhibit superior anti-platelet aggregative activity relative to the established positive control MCI-154. Specifically, compounds 3, 6, and 10 derived from the 2-(4-methoxyphenyl)-4-vinyl-2,5-dihydrofuran-3-carboxylic acid scaffold demonstrated activity levels 22.2-fold, 12.8-fold, and 8.6-fold greater than MCI-154, respectively [1]. This quantifies the scaffold's capacity to generate bioactive molecules with potency exceeding a clinically relevant comparator.
| Evidence Dimension | In vitro anti-platelet aggregative activity |
|---|---|
| Target Compound Data | 22.2× (compound 3), 12.8× (compound 6), 8.6× (compound 10) relative to control |
| Comparator Or Baseline | MCI-154 (positive control) |
| Quantified Difference | Up to 22.2-fold greater activity |
| Conditions | Born method (turbidimetric platelet aggregation assay) in vitro |
Why This Matters
Demonstrates that the 2,5-dihydrofuran-3-carboxylic acid scaffold enables the rational design of antiplatelet agents with potency that substantially exceeds an established comparator, supporting procurement for cardiovascular drug discovery programs.
- [1] Zhong HY, Zhang YK, Zhang JY, Li K. Synthesis and anti-platelet aggregative activity of novel 2,5-dihydrofuran derivatives. Journal of Pharmaceutical Practice and Service, 2014, 32(2): 102-106. doi: 10.3969/j.issn.1006-0111.2014.02.007 View Source
